molecular formula C7H8N2S B13512353 4-Cyclopropylpyrimidine-2-thiol

4-Cyclopropylpyrimidine-2-thiol

Cat. No.: B13512353
M. Wt: 152.22 g/mol
InChI Key: NIVYZBSZYRQTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical versatility.

Preparation Methods

The synthesis of 4-Cyclopropylpyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring . Another approach is the [4+2] cyclization, which involves a four-carbon fragment reacting with a two-carbon equivalent . These reactions often require specific catalysts and conditions to proceed efficiently.

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-Cyclopropylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Cyclopropylpyrimidine-2-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by interfering with DNA synthesis or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

4-Cyclopropylpyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:

    2-Thiopyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    4-Methylpyrimidine-2-thiol: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.

The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .

Biological Activity

4-Cyclopropylpyrimidine-2-thiol (CAS No. 155957-45-2) is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound features a pyrimidine ring with a cyclopropyl group at the 4-position and a thiol group at the 2-position, which contributes to its unique reactivity and potential therapeutic applications.

The molecular formula of this compound is C7H8N2S, with a molecular weight of approximately 152.22 g/mol. The presence of the thiol group allows for various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

PropertyValue
Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS Number 155957-45-2
IUPAC Name 6-cyclopropyl-1H-pyrimidine-2-thione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity may stem from its capacity to disrupt bacterial cell membranes or inhibit key metabolic enzymes in bacteria.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting the integrity of bacterial cell membranes.
  • Antiviral Properties : Investigations suggest potential antiviral effects, possibly through inhibition of viral replication mechanisms.
  • Anticancer Potential : There are ongoing studies exploring the compound's efficacy in cancer treatment, focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Antiviral Research : In vitro assays demonstrated that this compound could reduce viral load in infected cell lines, suggesting its potential application in antiviral therapy.
  • Cancer Research : A study focused on the cytotoxic effects of this compound on different cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis, warranting further investigation into its mechanisms and therapeutic applications.

Comparison with Similar Compounds

When compared to other similar compounds such as 2-thiopyrimidine and 4-methylpyrimidine-2-thiol, the unique cyclopropyl substitution in this compound enhances its reactivity and biological activity. This structural distinction may contribute to its superior efficacy in certain biological assays.

Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

6-cyclopropyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C7H8N2S/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)

InChI Key

NIVYZBSZYRQTCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.